![molecular formula C16H20N4O7 B14752556 tricyclo[5.2.1.02,6]decan-8-amine;2,4,6-trinitrophenol CAS No. 1052-60-4](/img/structure/B14752556.png)
tricyclo[5.2.1.02,6]decan-8-amine;2,4,6-trinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclo[5.2.1.02,6]decan-8-amine;2,4,6-trinitrophenol is a complex organic compound that combines the structural features of tricyclo[5.2.1.02,6]decan-8-amine and 2,4,6-trinitrophenol. This compound is notable for its unique tricyclic structure and the presence of nitro groups, which impart distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tricyclo[5.2.1.02,6]decan-8-amine typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired tricyclic structure .
Industrial Production Methods
Industrial production of tricyclo[5.2.1.02,6]decan-8-amine;2,4,6-trinitrophenol involves large-scale chemical processes that are optimized for yield and purity. These processes may include continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .
Analyse Chemischer Reaktionen
Types of Reactions
Tricyclo[5.2.1.02,6]decan-8-amine;2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can undergo substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield tricyclo[5.2.1.02,6]decan-8-amine derivatives with amine functionalities .
Wissenschaftliche Forschungsanwendungen
Tricyclo[5.2.1.02,6]decan-8-amine;2,4,6-trinitrophenol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies of molecular interactions and biological activity.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: The compound is used in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tricyclo[5.2.1.02,6]decan-8-amine;2,4,6-trinitrophenol involves its interaction with molecular targets through its nitro and amine groups. These interactions can lead to various biochemical effects, depending on the specific pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tricyclo[5.2.1.0(2,6)]decan-8-one: Shares a similar tricyclic structure but lacks the nitro groups.
Tricyclo[4.4.0.0,3,8]decan-2-amine hydrochloride: Another tricyclic compound with different functional groups.
Eigenschaften
CAS-Nummer |
1052-60-4 |
|---|---|
Molekularformel |
C16H20N4O7 |
Molekulargewicht |
380.35 g/mol |
IUPAC-Name |
tricyclo[5.2.1.02,6]decan-8-amine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C10H17N.C6H3N3O7/c11-10-5-6-4-9(10)8-3-1-2-7(6)8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h6-10H,1-5,11H2;1-2,10H |
InChI-Schlüssel |
DSXWYYGZTIVPLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(C1)C3CC2CC3N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


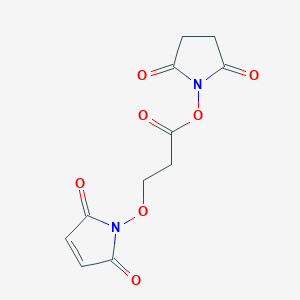

![1,3-Dimethylbicyclo[1.1.0]butane](/img/structure/B14752498.png)
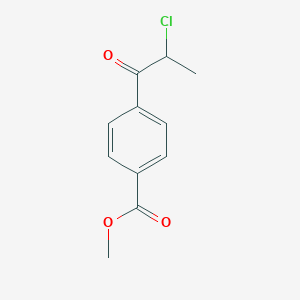

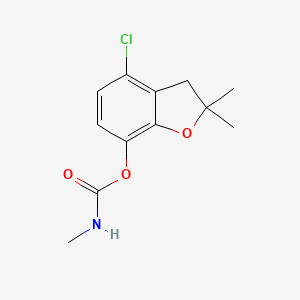
![1,6-Dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14752523.png)
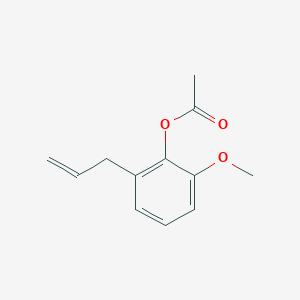
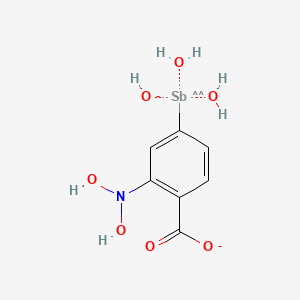
![1,1,1-Trifluoro-N-(3aS,8aS)-4,4,8,8-tetrakis(3,5-di-tert-butylphenyl)-6-hydroxy-2,2-dimethyltetrahydro-6-oxide-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine-6-yl)methanesulfonamide](/img/structure/B14752550.png)
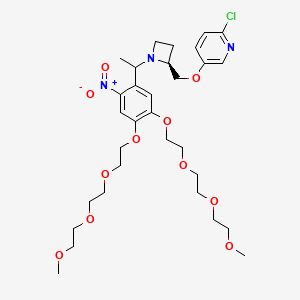

![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-methylurea](/img/structure/B14752567.png)

